molecular formula C9H11IN2 B11848610 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11848610
M. Wt: 274.10 g/mol
InChI Key: ZGTWHCRMQLPXQQ-UHFFFAOYSA-N
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Description

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The core tetrahydroquinoxaline structure is a privileged motif found in numerous bioactive molecules and is integral to the development of therapeutics for a range of conditions . This structure is a key component of Cholesterol Ester Transfer Protein (CETP) inhibitors investigated for treating atherosclerosis and obesity . It is also a crucial motif in compounds such as kinin B1 antagonists for inflammation and pain, and non-nucleoside HIV-1 reverse transcriptase inhibitors like GW420867X . The iodine substituent at the 6-position makes this compound a highly versatile intermediate for further synthetic elaboration. It is particularly suitable for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling researchers to introduce diverse carbon-based substituents and create extensive libraries of derivatives for structure-activity relationship (SAR) studies . This facilitates the exploration of new chemical space in the search for novel active compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11IN2

Molecular Weight

274.10 g/mol

IUPAC Name

7-iodo-4-methyl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C9H11IN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3

InChI Key

ZGTWHCRMQLPXQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)I

Origin of Product

United States

Preparation Methods

Synthesis of 4-Iodo-1,2-diaminobenzene

The preparation of 4-iodo-1,2-diaminobenzene typically begins with nitration of 1,2-diaminobenzene, followed by diazotization and iodination via a Sandmeyer reaction. Reduction of the nitro groups using hydrogenation (Pd/C, H₂) or Fe/HCl yields the diamine.

Condensation with Glyoxal

Reaction of 4-iodo-1,2-diaminobenzene with glyoxal (40% aqueous solution) in acetic acid at 80°C for 6 hours furnishes 6-iodoquinoxaline. The acidic medium facilitates imine formation and cyclization, with yields averaging 65–70% after recrystallization from ethanol.

Critical Parameters

  • Solvent: Acetic acid ensures protonation of intermediates, accelerating cyclization.

  • Temperature: Prolonged heating above 80°C risks decomposition of the iodinated product.

Reduction of 6-Iodooquinoxaline to Tetrahydroquinoxaline

Sodium Cyanoborohydride (NaBH₃CN) in Acidic Media

Adapting methods from enantioselective reductions, 6-iodoquinoxaline (1.0 equiv) is treated with NaBH₃CN (4.2 equiv) in a THF/methanol (3:1 v/v) mixture at pH 4 (adjusted with 4M HCl in dioxane). The reaction proceeds at 25°C for 12 hours, achieving full conversion to 6-iodo-1,2,3,4-tetrahydroquinoxaline.

Advantages

  • Selectivity: NaBH₃CN preferentially reduces imine bonds without affecting aryl iodides.

  • Yield: 85–90% after aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane).

Catalytic Hydrogenation

Hydrogenation of 6-iodoquinoxaline using 10% Pd/C (5 wt%) under 50 psi H₂ in ethanol at 60°C for 8 hours provides the tetrahydro derivative in 78% yield. However, this method risks dehalogenation if reaction times exceed 10 hours.

Regioselective Methylation at N1

Protective Group Strategy

To ensure methylation at N1, one nitrogen is protected using tert-butyloxycarbonyl (Boc):

  • Protection: 6-Iodo-1,2,3,4-tetrahydroquinoxaline (1.0 equiv) is treated with Boc₂O (1.2 equiv) in THF with DMAP (0.1 equiv) at 0°C for 2 hours, yielding the mono-Boc-protected intermediate.

  • Methylation: The free nitrogen is alkylated with methyl iodide (1.5 equiv) and NaH (2.0 equiv) in DMF at 25°C for 6 hours.

  • Deprotection: Boc removal via TFA/DCM (1:1 v/v) at 0°C for 1 hour furnishes this compound.

Yield: 72% over three steps.

Direct Alkylation Without Protection

In anhydrous DMF, 6-iodo-1,2,3,4-tetrahydroquinoxaline reacts with methyl iodide (3.0 equiv) and K₂CO₃ (4.0 equiv) at 80°C for 24 hours. While simpler, this method produces a 55:45 mixture of N1- and N4-methylated isomers, necessitating tedious HPLC separation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Regioselectivity
NaBH₃CN Reduction + Boc ProtectionReduction, Boc protection, methylation72>99High
Catalytic Hydrogenation + Direct AlkylationHydrogenation, methylation5590Low

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.78 (d, J = 8.4 Hz, 1H, ArH), 3.65–3.58 (m, 2H, CH₂), 3.12–3.05 (m, 2H, CH₂), 2.89 (s, 3H, NCH₃), 2.50–2.45 (m, 2H, CH₂), 1.95–1.88 (m, 2H, CH₂).

  • ESI-MS: m/z 303.0 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/ACN, 1.0 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity.

Challenges and Optimization Opportunities

  • Iodine Stability: Aryl iodides are prone to protodeiodination under strongly acidic or basic conditions. Optimizing pH during reduction (pH 4–5) minimizes this side reaction.

  • Methylation Selectivity: Steric hindrance from the Boc group directs methylation to the less hindered nitrogen, improving regioselectivity.

  • Solvent Effects: Polar aprotic solvents (DMF, THF) enhance alkylation rates but may necessitate rigorous drying to prevent hydrolysis .

Chemical Reactions Analysis

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. The presence of halogen substituents, such as iodine in 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline, may enhance these properties by increasing the lipophilicity and reactivity of the compound .

Anticancer Potential

Several studies have investigated the anticancer properties of tetrahydroquinoxaline derivatives. For example, compounds synthesized from this scaffold have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .

Antitubercular Activity

Recent studies have highlighted the potential of quinoxaline derivatives in combating tuberculosis. For instance, a study demonstrated that specific derivatives exhibited promising activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC), indicating their efficacy as antitubercular agents .

Neuroprotective Effects

Research has also pointed towards the neuroprotective effects of tetrahydroquinoxaline derivatives in models of neurodegenerative diseases. The modulation of neurotransmitter systems through orexin receptor antagonism may offer therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Summary Table of Applications

Application AreaSpecific ActivityReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
AntitubercularEffective against Mycobacterium tuberculosis
NeuroprotectiveModulates neurotransmitter systems for neuroprotection

Mechanism of Action

The mechanism of action of 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

Key analogs include halogenated, alkylated, and functionalized tetrahydroquinoxalines:

Compound Name Substituents (Positions) Molecular Formula Key Features
6-Iodo-1-methyl-THQ 1-CH$_3$, 6-I C$9$H${12}$IN$_2$ High molecular weight (302.11 g/mol), iodine's polarizability
6-Chloro-1-methyl-THQ (MR1) 1-CH$_3$, 6-Cl C$9$H${12}$ClN$_2$ Corrosion inhibitor; Cl enhances electrophilicity
7-Fluoro-1-propyl-THQ 1-C$3$H$7$, 7-F C${11}$H${15}$FN$_2$ Fluorine's electron-withdrawing effects; used in drug discovery
1,4-Diethyl-6-methoxy-THQ 1,4-C$2$H$5$, 6-OCH$_3$ C${13}$H${20}$N$_2$O Fluorescent probe precursor; methoxy improves solubility
(S)-1,4-Diacetyl-2-isopropyl-THQ 1,4-COCH$3$, 2-CH(CH$3$)$_2$ C${14}$H${20}$N$2$O$2$ Chiral centers; acetyl groups enhance stability

Key Observations :

  • Halogen Effects : Iodine’s larger atomic radius and polarizability compared to Cl or F may increase lipophilicity and alter nucleophilic substitution kinetics. For example, 6-chloro-1-methyl-THQ (MR1) demonstrated corrosion inhibition in acidic environments due to Cl’s electron-withdrawing properties , while iodine’s size could hinder similar reactivity.
  • Alkyl vs. Acyl Substituents : Methyl and ethyl groups (e.g., 1-methyl or 1,4-diethyl analogs) enhance hydrophobicity, whereas acetyl or methoxy groups (e.g., (S)-5 in or 1,4-diethyl-6-methoxy-THQ ) improve solubility and electronic conjugation.

Physical and Spectral Properties

Melting Points and Chromatography:
  • (S)-1,4-Diacetyl-2-isopropyl-THQ: Melting point 133–134°C; TLC Rf = 0.36 .
  • (R)-1,4-Diacetyl-2-isopropyl-THQ: Melting point 134–135°C, highlighting enantiomeric differences .
  • 6-Iodo-1-methyl-THQ is expected to have a higher melting point than chloro analogs due to iodine’s stronger van der Waals interactions.
NMR Characterization:
  • 1H NMR of 6-chloro-1-methyl-THQ (MR1) showed aromatic proton shifts at δ 6.8–7.1 ppm, while methyl groups resonated near δ 2.5–3.0 ppm . Similar shifts are anticipated for 6-iodo-1-methyl-THQ, with downfield shifts for protons near iodine due to its electronegativity.

Biological Activity

6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a derivative of tetrahydroquinoxaline, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoxaline structure. Its molecular formula is C9H10INC_9H_{10}IN with a molecular weight of approximately 232.09 g/mol.

PropertyValue
Molecular FormulaC9H10INC_9H_{10}IN
Molecular Weight232.09 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that tetrahydroquinoxaline derivatives exhibit significant anticancer activity. In particular, compounds based on this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms.

Case Study: PARP-1 Inhibition
A study highlighted the design and synthesis of quinoxaline derivatives as potential PARP-1 inhibitors. The results demonstrated that these compounds could effectively inhibit the growth of BRCA-mutated cancer cells by targeting the PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. The structure of this compound may allow similar interactions due to its structural similarities to other effective inhibitors .

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which are involved in neurotransmitter metabolism.
  • Microtubule Disruption : Some derivatives have been identified as colchicine binding site inhibitors (CBSIs), disrupting microtubule formation and leading to cell cycle arrest .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of tetrahydroquinoxaline derivatives suggests favorable absorption and distribution characteristics. However, toxicity studies are essential to determine safety profiles for potential therapeutic applications. Preliminary studies indicate that while some compounds exhibit low cytotoxicity towards normal cells, they maintain potent activity against cancer cells .

Research Findings Summary

A summary of selected studies on related compounds illustrates the diverse biological activities associated with tetrahydroquinoxaline derivatives:

Study FocusFindings
PARP-1 InhibitionNew derivatives showed effective inhibition in BRCA-mutated cells .
Antiproliferative ActivityCompounds demonstrated moderate to strong inhibitory effects against various cancer cell lines .
Microtubule Targeting AgentsIdentified as CBSIs with potential for overcoming drug resistance .

Q & A

Q. What are the preferred synthetic routes for 6-Iodo-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves iodination of a pre-functionalized tetrahydroquinoxaline scaffold. A plausible route includes:

  • Halogenation : Electrophilic substitution using iodine sources (e.g., I₂ with HNO₃ or KI/Oxone) at the 6-position of 1-methyl-THQ.
  • Reductive Amination : For precursor assembly, as seen in analogous tetrahydroquinoline systems .

Q. Key Considerations :

FactorImpact on Synthesis
Solvent PolarityPolar aprotic solvents (e.g., DMF) enhance iodine incorporation.
TemperatureElevated temperatures (80–100°C) improve reaction kinetics but may increase byproduct formation.
CatalystLewis acids (e.g., FeCl₃) can direct regioselectivity .

Q. Data Contradictions :

  • reports high yields for fluoro-substituted analogs under acidic conditions, but iodination may require milder pH to avoid oxidative decomposition.

Q. How can structural characterization of 6-Iodo-1-methyl-THQ be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR : ¹H/¹³C NMR resolves methyl and iodine-induced deshielding effects. The iodine atom causes significant downfield shifts in adjacent protons (e.g., C5-H and C7-H) .
  • X-ray Crystallography : Crystallizes in monoclinic systems (analogous to ), with bond angles (e.g., N1–C1–C2 ≈ 121.85°) critical for confirming ring planarity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with isotopic patterns characteristic of iodine (m/z 289.01 for C₉H₁₁IN₂).

Advanced Tip : Use DFT calculations to predict vibrational modes (IR) and compare with experimental data for validation.

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key observations:

  • Electronic Effects : Iodine’s strong σ-donor/-withdrawing character polarizes the quinoxaline ring, enhancing electrophilicity at C5.
  • Reactivity Table :
Reaction TypeReagentsOutcome
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Substituted biaryls at C6
Buchwald-HartwigPd₂(dba)₃, XantphosAmine/amide functionalization

Contradiction Note : While shows fluorine enhances biological interactions, iodine’s bulkiness may sterically hinder similar pathways, requiring tailored ligands.

Q. What strategies resolve contradictions in biological activity data for 6-Iodo-1-methyl-THQ across in vitro vs. in vivo models?

Methodological Answer: Discrepancies arise from metabolic stability, iodine’s redox activity, or solubility. Mitigation strategies:

  • Metabolic Profiling : Use LC-MS/MS to track iodine loss or oxidative metabolites (e.g., deiodination to hydroxyl derivatives).
  • Solubility Enhancement : Co-solvents (e.g., cyclodextrins) or prodrug design (e.g., esterification of the THQ ring) .
  • Target Validation : Compare binding affinities to related fluorinated analogs ( ) using SPR or ITC to isolate iodine-specific effects.

Q. How can computational modeling predict the regioselectivity of 6-Iodo-1-methyl-THQ in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density. The iodine atom at C6 deactivates the ring but directs incoming electrophiles to C5/C7 via resonance.
  • Hammett Parameters : σₚ values for iodine (-0.15) predict moderate meta-directing effects, validated by experimental nitration patterns ( ).

Validation : Compare computed vs. experimental XRD bond lengths (e.g., C–I ≈ 2.10 Å) to refine models .

Q. What are the challenges in analyzing oxidative degradation pathways of 6-Iodo-1-methyl-THQ, and how can they be addressed?

Methodological Answer:

  • Degradation Pathways : Iodine may undergo hydrolysis to form HI or iodates, complicating stability studies.
  • Analytical Tools :
    • HPLC-UV/ECD : Monitor iodine-containing degradation products.
    • TGA/DSC : Identify thermal decomposition thresholds (>200°C based on analog data in ).
  • Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (pH 6–7) to minimize HI generation.

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